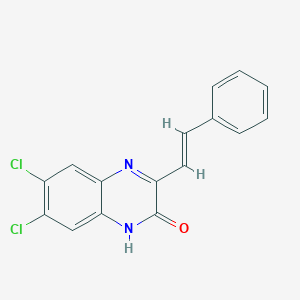
6,7-Dichloro-3-styrylquinoxalin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dichloro-3-styrylquinoxalin-2-ol is a chemical compound with the molecular formula C16H10Cl2N2O . It has an average mass of 317.169 Da and a mono-isotopic mass of 316.017029 Da .
Molecular Structure Analysis
The molecular structure of 6,7-Dichloro-3-styrylquinoxalin-2-ol consists of 16 carbon atoms, 10 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom . The InChI representation of the molecule isInChI=1S/C16H10Cl2N2O/c17-11-8-14-15(9-12(11)18)20-16(21)13(19-14)7-6-10-4-2-1-3-5-10/h1-9H,(H,20,21)/b7-6+. Chemical Reactions Analysis
The specific chemical reactions involving 6,7-Dichloro-3-styrylquinoxalin-2-ol are not detailed in the available resources. For a detailed chemical reactions analysis, it would be necessary to refer to peer-reviewed papers or technical documents .Applications De Recherche Scientifique
Subheading: Antimicrobial and Antifungal Potency of 6,7-Dichloro-3-styrylquinoxalin-2-ol Derivatives
6,7-Dichloro-3-styrylquinoxalin-2-ol and its derivatives have shown significant antimicrobial and antifungal properties. A study highlighted that certain compounds in this category, particularly 5,7-dichloro-2-[2-(2-ethoxyphenyl)vinyl]quinolin-8-ol, exhibited excellent antifungal activity, surpassing or equalling the standard fluconazole, as well as notable antibacterial activity against Staphylococcus strains, comparable with or higher than standards like bacitracin, penicillin, and ciprofloxacin (Cieślik et al., 2012). Furthermore, various derivatives synthesized from 3-methylquinoxalin-2(lH)-one showed notable antibacterial or antifungal activity (Badran et al., 2007).
Diagnostic and Therapeutic Applications
Subheading: Diagnostic and Therapeutic Potential in Neurodegenerative Diseases
A particular styrylquinoline, labeled as (E)-6-Methyl-4'-amino-2-styrylquinoline, showcased potential as a multifunctional agent in the context of protein misfolding diseases such as Alzheimer's and Prion diseases. This compound emits fluorescence in the NIR region and can interact with both Aβ and prion fibrils, staining them selectively. It also inhibits Aβ self-aggregation and prion replication in a cellular context, showing its potential as a therapeutic and diagnostic agent (Staderini et al., 2013).
Antitubercular Activity
Subheading: Potential in Combating Tuberculosis
Compounds involving 6,7-dichloro-3-methylquinoxaline-1,4-dioxide derivatives have demonstrated moderate to significant antitubercular activity against Mycobacterium tuberculosis strains. Certain compounds notably exhibited minimal inhibitory concentration values indicating promising antitubercular potential. This study underlines the relevance of these compounds in the context of tuberculosis treatment, presenting them as potential candidates for further exploration (Srinivasarao et al., 2020).
Cancer Research
Subheading: Potential in Cancer Therapeutics
Research indicates that styrylquinoxalin-2(1H)-ones possess noteworthy antiproliferative activities against various cancer cell lines. Specific compounds within this category were evaluated and found to inhibit the growth of breast, lung, and CNS cancer cells. The presence of certain substituents like the 5-nitrofuran-2-yl group significantly enhanced the antiproliferative activity. These findings suggest a potential role for these compounds in cancer therapeutics, underscoring the need for further research in this domain (Chang et al., 2010).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
6,7-dichloro-3-[(E)-2-phenylethenyl]-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O/c17-11-8-14-15(9-12(11)18)20-16(21)13(19-14)7-6-10-4-2-1-3-5-10/h1-9H,(H,20,21)/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AREPENUMZNAUTL-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC(=C(C=C3NC2=O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=CC(=C(C=C3NC2=O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453192 |
Source


|
| Record name | 6,7-Dichloro-3-styrylquinoxalin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dichloro-3-styrylquinoxalin-2-ol | |
CAS RN |
149366-37-0 |
Source


|
| Record name | 6,7-Dichloro-3-styrylquinoxalin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


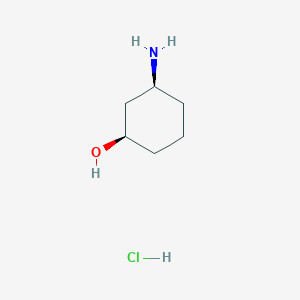

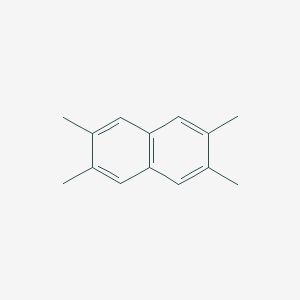
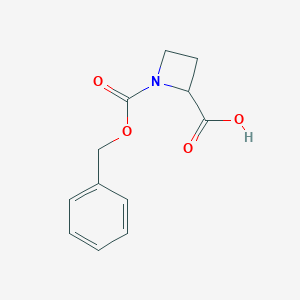
![6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B182169.png)
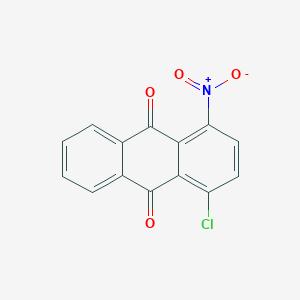

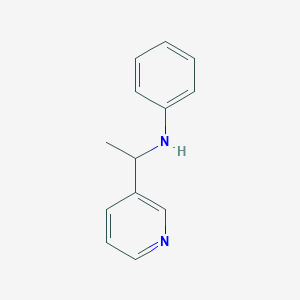
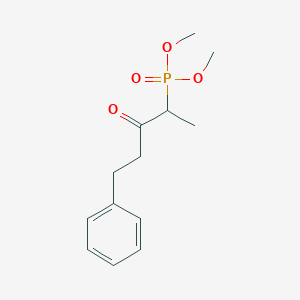
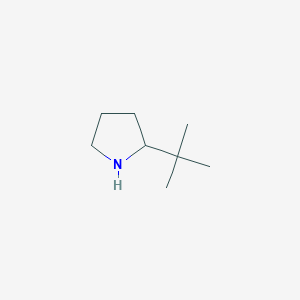

![Tert-butyl 7-amino-4,5-dihydro-1H-benzo[D]azepine-3(2H)-carboxylate](/img/structure/B182182.png)
![tert-Butyl ((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B182184.png)